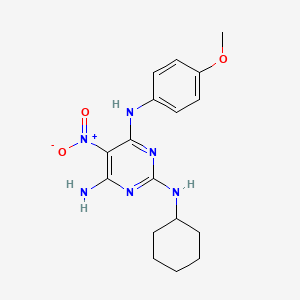

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

CAS No.:

Cat. No.: VC15139444

Molecular Formula: C17H22N6O3

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N6O3 |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 2-N-cyclohexyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |

| Standard InChI | InChI=1S/C17H22N6O3/c1-26-13-9-7-12(8-10-13)19-16-14(23(24)25)15(18)21-17(22-16)20-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H4,18,19,20,21,22) |

| Standard InChI Key | LXNRCRQZVKLNED-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |

Introduction

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the class of nitropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound features a pyrimidine ring with three nitrogen atoms at positions 2, 4, and 6, substituted with a nitro group and various alkyl and aryl groups, contributing to its unique properties and potential applications.

Synthesis and Preparation

The synthesis of N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The general approach can include nucleophilic substitution reactions, where appropriate precursors are used to introduce the cyclohexyl and methoxyphenyl groups onto the pyrimidine ring. The specific reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) would depend on the chosen synthetic route.

Biological Activities and Applications

Nitropyrimidines, including N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, are of interest in medicinal chemistry due to their potential biological activities. These compounds may exhibit properties such as antimicrobial, antiviral, or anticancer activities, although specific data on this compound is limited.

Research Findings and Data

While specific research findings on N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine are scarce, related compounds have shown promising biological activities. For instance, nitropyrimidines have been explored for their inhibitory effects on various enzymes and biological pathways.

Table: Comparison of Nitropyrimidine Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | C17H22N6O3 | 358.402 | Potential antimicrobial/anticancer |

| N4-Benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | C17H18N6O2 | 350.4 | Antimicrobial, anticancer research |

| N4-Cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | - | - | Diverse biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume